(R)-1-Iodo-2-(Boc-amino)-3-methylbutane
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Overview
Description
®-1-Iodo-2-(Boc-amino)-3-methylbutane is a chiral organic compound that features an iodine atom, a Boc-protected amino group, and a methyl group attached to a butane backbone. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Iodo-2-(Boc-amino)-3-methylbutane typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Iodination: The protected amine is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.
Chiral Resolution: The chiral center is introduced through a chiral auxiliary or by using a chiral catalyst.
Industrial Production Methods
Industrial production of ®-1-Iodo-2-(Boc-amino)-3-methylbutane follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-Iodo-2-(Boc-amino)-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid for oxidation reactions.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Deprotection: Formation of the free amine.
Oxidation: Formation of iodinated oxides.
Scientific Research Applications
®-1-Iodo-2-(Boc-amino)-3-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Iodo-2-(Boc-amino)-3-methylbutane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further reactions. The iodine atom serves as a good leaving group, facilitating substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Boc-amino)piperidine
- ®-1-Boc-3-hydroxypiperidine
- ®-1-Boc-3-methylpiperazine
Uniqueness
®-1-Iodo-2-(Boc-amino)-3-methylbutane is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. The presence of the iodine atom and the Boc-protected amino group makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H20INO2 |
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Molecular Weight |
313.18 g/mol |
IUPAC Name |
tert-butyl N-(1-iodo-3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
InChI Key |
XBOPXPWVPIOUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CI)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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